5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the pyrazole ring: The starting material, 1-butyl-4-chloropyrazole, can be synthesized through the reaction of 1-butylhydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions.
Formation of the thiadiazole ring: The pyrazole derivative is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring
Reduction: Reduced derivatives of the pyrazole ring
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-thiol
- 5-(1-Butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-ylamine
Uniqueness
5-(1-butyl-4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the pyrazole and thiadiazole rings, which may confer specific chemical and biological properties. Its uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with similar compounds.
Properties
IUPAC Name |
5-(1-butyl-4-chloropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5S/c1-2-3-4-15-5-6(10)7(14-15)8-12-13-9(11)16-8/h5H,2-4H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMRUURSRKIAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C2=NN=C(S2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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